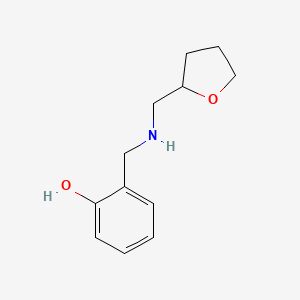![molecular formula C18H17N3O4 B2995649 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-55-2](/img/structure/B2995649.png)
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound that combines multiple functional groups within its structure It incorporates an acetamido group, a benzamide, and a furo[2,3-c]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically starts with the preparation of the furo[2,3-c]pyridine ring. This can be accomplished through a multi-step synthesis involving the cyclization of pyridine derivatives and subsequent functionalization to introduce the oxo group at the 7-position. The acetamido and benzamide moieties are usually introduced through amide coupling reactions.
Industrial Production Methods: Industrial-scale production might follow similar routes, albeit optimized for scalability and cost-efficiency. This could involve the use of high-throughput synthesis techniques and continuous flow reactors to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furo[2,3-c]pyridine ring, leading to various oxygenated derivatives.
Reduction: Reduction reactions can target the oxo group within the ring, producing hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions are feasible at multiple positions within the molecule, allowing for extensive modification of its structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products: These reactions can yield a diverse array of products, each with potentially unique properties. Oxidation can lead to polyoxygenated compounds, reduction to alcohol derivatives, and substitution to a plethora of functionalized analogs.
Applications De Recherche Scientifique
3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide holds promise in:
Chemistry: As a versatile intermediate in organic synthesis, it can be used to build more complex molecules.
Medicine: Exploring its properties as a lead compound for drug development due to its multifaceted chemical nature.
Industry: Could be investigated for use in material science, such as the development of advanced polymers or as a catalyst in chemical reactions.
Mécanisme D'action
While the specific mechanism depends on its application, the compound's effects likely involve:
Molecular Targets: It can interact with various biomolecules, like proteins and nucleic acids, influencing their structure and function.
Pathways: Potential pathways include inhibiting specific enzymes or modulating receptor activity due to its complex structure, which allows multiple points of interaction.
Comparaison Avec Des Composés Similaires
When compared to other acetamido or benzamide derivatives, 3-acetamido-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide stands out due to the inclusion of the furo[2,3-c]pyridine ring. This ring system is less common and provides unique chemical properties and potential for diverse biological activity. Other similar compounds might include:
3-acetamidobenzamide: A simpler molecule without the furo[2,3-c]pyridine ring.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide: Lacking the benzamide moiety, simplifying its structure but potentially altering its function.
Overall, the uniqueness of this compound lies in its complex structure, which enables a wide range of applications and interactions in various fields
Propriétés
IUPAC Name |
3-acetamido-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-15-4-2-3-14(11-15)17(23)19-7-9-21-8-5-13-6-10-25-16(13)18(21)24/h2-6,8,10-11H,7,9H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLOOECATZTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
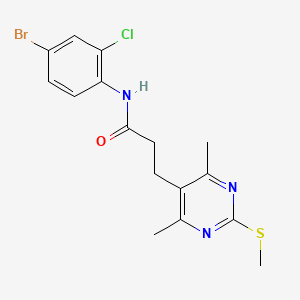

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
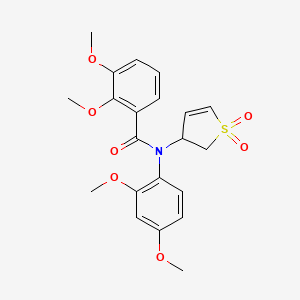

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
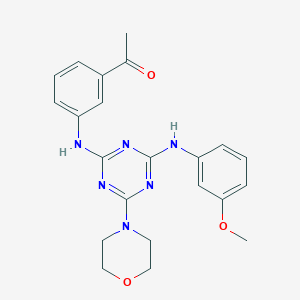
![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2995581.png)
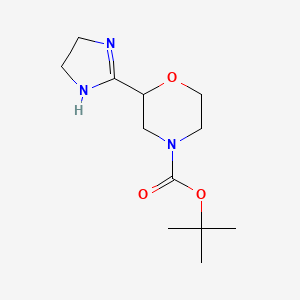
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)
